1,2-Benzisothiazole-3-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NOS |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
1,2-benzothiazole-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H |
InChI Key |
HEQMHENMJFFQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Transformations of 1,2 Benzisothiazole 3 Carboxaldehyde
Direct Synthetic Routes to the 1,2-Benzisothiazole-3-carboxaldehyde Core
The direct synthesis of the this compound core has proven to be a formidable challenge, with many standard synthetic protocols for aldehyde formation being unsuccessful when applied to this heterocyclic system.
Carbonylation and Formylation Strategies
Formylation of aromatic and heteroaromatic rings is a fundamental method for introducing an aldehyde group. Common strategies include the Vilsmeier-Haack reaction and metallation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.comcambridge.orgorganic-chemistry.orgwikipedia.org
However, the application of these methods to the 1,2-benzisothiazole (B1215175) scaffold is problematic. An attempted Vilsmeier-Haack formylation on 3-methyl-1,2-benzisothiazole (B1619843) using dimethylformamide and phosphoryl chloride did not yield the desired aldehyde. Instead, the reaction led to ring-rearrangement products, specifically a mixture of N²-(3-benzo[b]thienyl)-N¹N¹-dimethylformamidine and N²-(2-formyl-3-benzo[b]thienyl)-N¹N¹-dimethylformamidine.
Another common approach, involving lithiation of the C3 position followed by reaction with DMF, is also complicated by the reactivity of the 1,2-benzisothiazole ring. thieme-connect.de Studies on the reaction of 3-chloro-1,2-benzisothiazole (B19369) with n-butyl-lithium demonstrated that the organolithium reagent attacks the sulfur atom, leading to the cleavage of the N-S bond and formation of ring-opened products like o-(n-butylthio)benzonitrile, rather than the desired C3-lithiated intermediate. rsc.org This inherent instability of the isothiazole (B42339) ring toward strong bases and nucleophiles presents a significant barrier to direct formylation at the 3-position.
| Precursor | Method | Reagents | Outcome |
| 3-Methyl-1,2-benzisothiazole | Vilsmeier-Haack | DMF / POCl₃ | No aldehyde; rearrangement to benzo[b]thiophene derivatives |
| 3-Chloro-1,2-benzisothiazole | Lithiation / Formylation | 1. n-BuLi 2. DMF (projected) | Not viable; n-BuLi causes ring-opening at the sulfur atom |
Oxidative Transformations of Methyl or Hydroxymethyl Precursors
The oxidation of a methyl or hydroxymethyl group at the C3 position represents another logical synthetic route to this compound. This strategy is widely used for preparing aldehydes on various aromatic and heterocyclic cores. beilstein-journals.org
Despite the soundness of this general approach, research has shown that the 3-methyl group of 3-methyl-1,2-benzisothiazole is notably resistant to oxidation under various conditions. This unusual stability prevents its straightforward conversion to the corresponding aldehyde. This contrasts with the reactivity of isomeric systems; for instance, the methyl group in 2-methylbenzothiazole (B86508) can be oxidized to form the aldehyde. The inertness of the 3-methyl group in the 1,2-benzisothiazole system underscores its distinct electronic properties and stability.
Direct synthesis of 3-(hydroxymethyl)-1,2-benzisothiazole as a precursor for oxidation has not been widely reported, further limiting the viability of this synthetic pathway.
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs) and cascade reactions are highly efficient tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. beilstein-journals.orgnih.gov These strategies are valued for their atom economy and reduction of intermediate isolation steps.
Despite their power, the application of MCRs or cascade reactions for the direct, one-pot synthesis of the this compound core has not been prominently documented in the scientific literature. The development of such a process would require the careful design of starting materials that could assemble and cyclize to form the benzisothiazole ring while simultaneously generating the C3-aldehyde functionality.
Advanced Derivatization and Functionalization Strategies
The derivatization of this compound would logically focus on the reactivity of its aldehyde group, a versatile functional handle for constructing more complex molecules.
Reactions at the Aldehyde Moiety
Aldehydes readily undergo condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. libretexts.org These reactions are fundamental in medicinal chemistry and materials science for creating diverse molecular scaffolds.
While this reactivity is expected for this compound, specific studies detailing its condensation with nucleophiles are not readily found in the reviewed literature, likely due to the synthetic difficulty in obtaining the aldehyde itself. However, the anticipated reactions would follow established mechanisms. The reaction with an amine would proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. Similarly, reaction with a hydrazine (B178648) would produce the corresponding hydrazone derivative.
The table below illustrates the expected products from the condensation of this compound with representative nucleophiles, based on the known reactivity of heterocyclic aldehydes.
| Nucleophile | Reagent Structure | Expected Product Class | Expected Product Structure |
| Aniline | C₆H₅NH₂ | Schiff Base (Imine) | |
| Hydrazine | H₂NNH₂ | Hydrazone | |
| Hydroxylamine | H₂NOH | Oxime |
Reductive and Oxidative Conversions of the Aldehyde Group
The aldehyde functional group at the C-3 position of the 1,2-benzisothiazole ring is amenable to standard reductive and oxidative transformations, providing access to the corresponding alcohol and carboxylic acid derivatives, which are valuable building blocks for further synthesis.
Reduction to 3-Hydroxymethyl-1,2-benzisothiazole: The reduction of this compound to 3-hydroxymethyl-1,2-benzisothiazole can be achieved using common hydride-reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are typically effective for this conversion, offering high chemoselectivity for the aldehyde over the heterocyclic ring.
Oxidation to 1,2-Benzisothiazole-3-carboxylic acid: Conversely, the aldehyde can be oxidized to form 1,2-benzisothiazole-3-carboxylic acid synblock.com. This transformation can be accomplished using a variety of oxidizing agents known to convert aromatic aldehydes to carboxylic acids. libretexts.org Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective. libretexts.org Milder, more selective methods, such as using sodium hypochlorite (B82951) (NaClO) or hydrogen peroxide (H₂O₂), can also be employed, often under basic conditions. researchgate.netresearchgate.net Biocatalytic methods using aldehyde dehydrogenases (ALDHs) represent a green chemistry approach for this oxidation, offering high chemoselectivity under mild conditions. nih.gov
| Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|
| Reduction | 3-Hydroxymethyl-1,2-benzisothiazole | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | General Aldehyde Chemistry |
| Oxidation | 1,2-Benzisothiazole-3-carboxylic acid | Potassium permanganate (KMnO₄), Potassium dichromate (K₂Cr₂O₇), Hydrogen peroxide (H₂O₂), Sodium hypochlorite (NaClO) | synblock.comlibretexts.orgresearchgate.netresearchgate.netorganic-chemistry.org |
C-C Bond Formation at the Aldehyde Carbon
The aldehyde group serves as a key electrophilic site for various carbon-carbon bond-forming reactions, enabling the extension of the carbon framework at the C-3 position. These reactions include classical olefination, nucleophilic additions, and condensation reactions.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), a variety of substituted vinyl-1,2-benzisothiazoles can be synthesized. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the substituents on the ylide and the reaction conditions. nih.gov
Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde carbonyl offers a direct route to secondary alcohols. wvu.edulibretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic aldehyde carbon, and subsequent acidic workup yields a 3-(hydroxyalkyl)- or 3-(hydroxyaryl)-1,2-benzisothiazole derivative. masterorganicchemistry.commasterorganicchemistry.com It is noteworthy that strong nucleophiles like Grignard reagents can potentially interact with the sulfur atom or induce ring-opening in the related 1,2-benzisothiazol-3(2H)-one system, suggesting that reaction conditions must be carefully controlled to ensure selective addition to the aldehyde. researchgate.netrsc.org
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgsigmaaldrich.comresearchgate.net This reaction yields a C-C double bond, forming a 3-(substituted vinyl)-1,2-benzisothiazole derivative, which is often a precursor for more complex structures through subsequent reactions like Michael additions. nih.govtue.nl
| Reaction Type | Reagent Type | General Product Structure | Reference |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 3-(Alkenyl)-1,2-benzisothiazole | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Grignard Reaction | Organomagnesium halide (R-MgX) | 3-[Alkyl(hydroxy)methyl]-1,2-benzisothiazole | wvu.edulibretexts.orgmasterorganicchemistry.com |
| Knoevenagel Condensation | Active methylene compound (Z-CH₂-Z') | 3-(2,2-Disubstituted-vinyl)-1,2-benzisothiazole | wikipedia.orgsigmaaldrich.comnih.gov |
Substituent Effects on the Benzene (B151609) Ring
The reactivity of both the aldehyde group and the benzene ring of this compound is significantly influenced by the nature and position of substituents on the aromatic portion. These effects can be categorized as inductive and resonance effects, which alter the electron density distribution within the molecule.
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density of the benzene ring through resonance and/or inductive effects. This enhanced electron density activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the EDG. Concurrently, the increased electron density can slightly decrease the electrophilicity of the aldehyde carbon, potentially slowing the rate of nucleophilic attack.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the benzene ring. This deactivates the ring towards electrophilic substitution. The powerful electron-withdrawing nature of these groups increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
N-Substitution and Heterocyclic Ring Modifications
Beyond the reactions of the aldehyde group, the heterocyclic core of the 1,2-benzisothiazole system offers opportunities for structural modification, primarily through N-substitution of the related 1,2-benzisothiazol-3(2H)-one and subsequent ring transformations.
N-Substitution: The nitrogen atom in the 1,2-benzisothiazol-3(2H)-one precursor can be readily alkylated. google.com The formation of the lithium salt of 1,2-benzisothiazol-3(2H)-one, followed by reaction with an electrophilic alkylating agent such as an alkyl halide (e.g., methyl iodide, 1-bromobutane) or dimethyl sulfate, yields the corresponding N-alkylated derivative. google.com This reaction provides a route to a variety of N-substituted benzisothiazolinones, which can then be converted to the corresponding 3-carboxaldehyde derivatives.
| Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|
| Methyl iodide | THF | N-methyl-1,2-benzisothiazolin-3-one | google.com |
| Dimethyl sulfate | Acetone | N-methyl-1,2-benzisothiazolin-3-one | google.com |
| 1-Bromobutane | DMF | N-butyl-1,2-benzisothiazolin-3-one | google.com |
Heterocyclic Ring Modifications: The isothiazole ring itself can undergo structural transformations. For instance, rhodium(II)-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones can induce a ring expansion, converting the five-membered isothiazole ring into a six-membered 3,4-dihydro-1,3-thiazin-4(2H)-one. rsc.org This novel carbene addition-ring expansion sequence provides a synthetic route to a different class of sulfur-nitrogen heterocycles from benzisothiazole precursors. rsc.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of the 1,2-benzisothiazole core structure. Both transition metals and organocatalysts have been employed to facilitate the key bond-forming steps.
Transition Metal-Mediated Syntheses
Transition metal catalysts are widely used to construct the 1,2-benzisothiazol-3(2H)-one ring, which is a direct precursor to the 3-carboxaldehyde. These methods often involve the intramolecular formation of the S-N bond.
Copper-Catalyzed Cyclization: Copper(I) catalysts have been used for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This method utilizes molecular oxygen as the oxidant to form the N-S bond, providing various benzisothiazolones in excellent yields. nih.gov Copper catalysts, such as CuCl and CuBr₂, also mediate the cascade reaction of 2-halobenzamides with elemental sulfur (S₈) to form the heterocyclic ring. nih.gov
Cobalt-Catalyzed Cyclization: Cobalt-based catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), have been employed for the intramolecular oxidative cyclization of 2-mercaptobenzamides in aqueous media. researchgate.net This heterogeneous catalytic system allows for good to excellent yields and enables the recycling of the catalyst and solvent. researchgate.net The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes the substrate to generate a thiyl radical intermediate that subsequently cyclizes. researchgate.net
| Catalyst | Starting Material | Key Transformation | Reference |
|---|---|---|---|
| Cu(I) salts (e.g., CuCl) | 2-Mercaptobenzamides | Intramolecular Oxidative N-S Cyclization | nih.gov |
| CuCl, CuBr₂ | 2-Halobenzamides + S₈ | Intermolecular C-S/N-S Cascade | nih.gov |
| Cobalt Phthalocyanine (CoPcS) | 2-Mercaptobenzamides | Intramolecular Oxidative N-S Cyclization | researchgate.net |
Organocatalytic Transformations
Organocatalysis offers a metal-free alternative for the synthesis and functionalization of related benzothiazole (B30560) structures. While direct organocatalytic synthesis of this compound is less common, organocatalysts have been effectively used in transformations of analogous compounds.
For example, enolate-mediated organocatalysis has been used in the [3+2]-cycloaddition of benzothiazole-ketones with azides to produce pharmaceutically active benzothiazole-triazoles. rsc.org In another application, chiral amine catalysts have been used for the direct asymmetric [4+2] cyclization of 2-benzothiazolimines with aldehydes to synthesize pyrimido[2,1-b]benzothiazoles with excellent stereoselectivity. nih.gov Furthermore, benzothiazoline, a reduced form of benzothiazole, has been utilized as a hydrogen donor in organocatalytic transfer hydrogenation reactions, highlighting the role of the benzothiazole scaffold in facilitating catalytic cycles. nih.gov These examples demonstrate the potential of organocatalysis in manipulating the benzisothiazole framework and its derivatives.
Biocatalytic Pathways and Enzymatic Modifications
While direct biocatalytic synthesis of this compound from simple precursors is not extensively documented in current literature, a highly plausible and efficient route involves a chemo-enzymatic cascade. This approach combines traditional chemical synthesis to build a key precursor molecule, which is then modified by a highly selective enzyme to yield the final aldehyde product.
The most promising chemo-enzymatic strategy involves the enzymatic reduction of 1,2-benzisothiazole-3-carboxylic acid. This process can be broken down into two principal stages:
Chemical Synthesis of the Precursor: The substrate for the enzymatic step, 1,2-benzisothiazole-3-carboxylic acid, is first synthesized using established chemical methods. This can be achieved through routes such as the hydrolysis of a corresponding nitrile precursor, like 2-(alkylthio)benzonitrile, followed by cyclization.
Enzymatic Reduction: The resulting carboxylic acid is then converted to this compound using a class of enzymes known as Carboxylic Acid Reductases (CARs). These enzymes are capable of selectively reducing carboxylic acids to aldehydes, a transformation that can be challenging to achieve with high selectivity using traditional chemical reagents due to over-reduction to the corresponding alcohol. CARs utilize cofactors such as ATP and NADPH to facilitate this conversion under mild, aqueous conditions, making it an attractive green chemistry approach.
The substrate scope of various CAR enzymes has been shown to include a range of aromatic and heteroaromatic carboxylic acids, suggesting the viability of this pathway for producing this compound.
Table 1: Examples of Carboxylic Acid Reductase (CAR) Enzymes and Their Substrate Scope
| Enzyme Origin | Abbreviation | Demonstrated Substrate Examples | Potential Applicability |
| Nocardia iowensis | NiCAR | Benzoic acid, Furoic acid | High potential for aromatic acids |
| Segniliparus rotundus | CARse | Pyrrole-2-carboxylic acid, Thiophene-2-carboxylic acid | Proven for five-membered heterocycles |
| Neurospora crassa | NcCAR | Cinnamic acid derivatives, Phenylacetic acid | Effective on various substituted aromatic acids |
| Mycobacterium marinum | MmCAR | Vanillic acid, Syringic acid | Tolerates functional groups on the aromatic ring |
Mechanistic Investigations of Reaction Pathways
Understanding the underlying mechanisms of the reactions that form the 1,2-benzisothiazole core is crucial for optimizing synthetic routes and controlling product formation. Although studies may focus on the closely related 1,2-benzisothiazol-3(2H)-one, the principles of the core cyclization are directly applicable.
Reaction Intermediates and Transition State Analysis
The formation of the 1,2-benzisothiazole ring system proceeds through various pathways, each characterized by distinct reaction intermediates. The nature of these intermediates is dictated by the starting materials and reagents employed.
Key synthetic pathways involve the intramolecular cyclization of ortho-substituted benzene derivatives, such as 2-mercaptobenzamides or 2-halobenzamides. nih.gov In copper- or cobalt-catalyzed oxidative dehydrogenative cyclization of 2-mercaptobenzamides, a thiyl radical intermediate is often proposed. researchgate.net The initial oxidation of the thiol group generates this radical, which is then attacked by the adjacent amide nitrogen to form the critical N-S bond. researchgate.net Alternative pathways, particularly those starting from 2,2'-dithiobisbenzamide, proceed through a disulfide intermediate prior to cyclization. nih.gov
Another innovative method for creating 3-substituted benzisothiazoles starts from o-mercaptoacylphenones and involves mild S-nitrosation. acs.org This reaction generates a highly unstable S-nitrosothiol intermediate , which subsequently reacts with a phosphine (B1218219) to form an azaylide intermediate before undergoing an intramolecular aza-Wittig reaction to close the ring. acs.org When precursors like 2-alkylthiobenzamides are used with fluorinating agents, intermediates such as fluorosulfonium salts and cyclic sulfonium (B1226848) salts are formed en route to the final product. nih.gov
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the highest-energy point along the reaction coordinate. e3s-conferences.orgsciforum.net For the key N-S bond-forming step, the transition state involves the approach of the nucleophilic nitrogen atom of the amide to the electrophilic sulfur atom. The geometry and energy of this transition state are influenced by factors such as the catalyst, solvent, and electronic nature of the substituents on the benzene ring. sciforum.net
Table 2: Key Intermediates in 1,2-Benzisothiazole Ring Synthesis
| Precursor Type | Key Intermediate(s) | Corresponding Synthetic Method |
| 2-Mercaptobenzamide | Thiyl Radical, Disulfide Intermediate | Oxidative Dehydrogenative Cyclization (e.g., Co/O₂, Electrochemical) nih.govresearchgate.net |
| o-Mercaptoacylphenone | S-Nitrosothiol, Azaylide | S-Nitrosation / Intramolecular aza-Wittig Reaction acs.org |
| 2-Alkylthiobenzamide | Fluorosulfonium Salt, Cyclic Sulfonium Salt | Selectfluor-mediated Cyclization nih.gov |
| 2-Halobenzamide | Organometallic Copper Intermediate | Copper-Catalyzed Cascade with a Sulfur Source nih.gov |
Kinetic and Thermodynamic Studies of Cyclization and Derivatization
Kinetics: The rate of the cyclization reaction is heavily influenced by several factors.
Catalyst: Transition-metal catalysts, such as those based on copper(I) or cobalt(II), play a crucial role in accelerating the reaction by facilitating oxidation and lowering the activation energy for N-S bond formation. nih.govresearchgate.net
Oxidant: In oxidative cyclization reactions, the choice of oxidant (e.g., molecular oxygen, electrochemical oxidation) directly impacts the rate of formation of key reactive intermediates like thiyl radicals. nih.gov
Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate, although they can also lead to undesired side products. Many modern methods aim for efficiency at or near room temperature. mdpi.com
Table 3: Influence of Reaction Parameters on Benzisothiazole Synthesis Efficiency
| Parameter | Condition | Effect on Kinetics/Thermodynamics |
| Catalyst | Cu(I) salts, Co(II) complexes | Lowers activation energy, increasing reaction rate. nih.govresearchgate.net |
| Oxidant | O₂, Electrochemical potential | Controls the rate-determining generation of oxidative intermediates. nih.gov |
| Solvent | Water, DMSO, Toluene | Affects solubility and can influence transition state stability. researchgate.netmdpi.com |
| Base | DABCO, Triethanolamine | Can facilitate deprotonation steps, increasing nucleophilicity and reaction rate. nih.govchemicalbook.com |
Regioselectivity and Stereoselectivity in Synthetic Design
Regioselectivity: In the context of this compound synthesis, regioselectivity is fundamentally important. The primary challenge is to ensure the formation of the correct 1,2- isomer, where the sulfur and nitrogen atoms are adjacent, rather than other possible isomers like 2,1-benzisothiazole.
This control is almost universally achieved by using an ortho-substituted benzene precursor. Starting materials such as 2-mercaptobenzamide, 2-halobenzamide, or 2-aminothiophenol (B119425) have the required functional groups positioned correctly on the benzene ring. nih.govmdpi.com The subsequent intramolecular cyclization reaction—the attack of the nitrogen-containing group onto the sulfur-containing group—is thus constrained by proximity, locking in the 1,2-regiochemistry of the resulting fused heterocyclic system.
Regioselectivity also becomes a key consideration during the derivatization of the benzene portion of the molecule. Methods like regioselective C-H borylation have been used on related benzothiadiazole systems to install functional groups at specific positions (e.g., C4, C5, or C6), enabling the synthesis of complex derivatives that would be difficult to access otherwise. nih.gov
Stereoselectivity: The parent molecule, this compound, is achiral and therefore does not have stereoisomers. As a result, stereoselectivity is not a concern during its synthesis. However, this aspect would become critically important if:
Chiral substituents are present on the starting materials.
Asymmetric reactions are performed on the aldehyde group of the final product to introduce a new stereocenter.
Chiral catalysts are used in tandem reactions that create stereocenters while forming the ring system. mdpi.com
In such cases, controlling the three-dimensional arrangement of atoms would be essential for producing a single, desired enantiomer or diastereomer.
Biological Activities and Molecular Target Elucidation of 1,2 Benzisothiazole 3 Carboxaldehyde Derivatives
Enzyme Inhibition and Modulation
Derivatives of 1,2-benzisothiazole-3-carboxaldehyde have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities through the inhibition and modulation of various enzyme systems. These compounds have been the focus of numerous studies to elucidate their therapeutic potential, particularly as inhibitors of enzymes implicated in a variety of diseases.
Protease Inhibitory Mechanisms (e.g., Viral, Caspase)
Viral Protease Inhibition
The quest for novel antiviral agents has identified 1,2-benzisothiazol-3(2H)-one (BIT) derivatives as promising inhibitors of viral proteases, which are essential for viral replication.
Dengue Virus (DENV) Protease: A series of N-substituted 1,2-benzisothiazol-3(2H)-ones have been synthesized and evaluated for their inhibitory activity against the dengue virus serotype-2 (DENV-2) NS2BNS3 protease. mdpi.comnih.gov This serine protease is crucial for processing the viral polyprotein, making it a prime target for antiviral therapeutics. mdpi.com Dose-response experiments and computational docking studies have shown that several of these BIT derivatives can bind to the protease near its catalytic triad, exhibiting IC50 values in the micromolar range. mdpi.comnih.gov Specifically, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one were found to suppress DENV replication and infectivity in cell-based assays. mdpi.comnih.gov
Coronaviral Main Proteases (Mpro): The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a key enzyme in the viral life cycle, responsible for cleaving polyproteins into functional non-structural proteins. nih.gov A peptidomimetic compound, YH-53, which features a benzothiazolyl ketone as a warhead, has been identified as an effective covalent inhibitor of Mpro from SARS-CoV-2, SARS-CoV, and MERS-CoV. nih.gov Crystallographic studies have revealed that YH-53 binds to a unique site on the Mpro, providing valuable insights for the design of pan-coronaviral inhibitors. nih.gov The electron-attracting nature of the benzothiazole (B30560) group in YH-53 enhances the nucleophilic reaction with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov
HIV-1 Reverse Transcriptase: Benzisothiazolone derivatives have also been identified as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) activities. preprints.org In a high-throughput screening, several compounds with a benzisothiazolone pharmacophore showed potent inhibition of RNase H activity with IC50 values in the low micromolar to nanomolar range. preprints.org Notably, some of these derivatives also inhibited the DNA polymerase function of RT, indicating a multifunctional mechanism of action. preprints.org
Caspase Inhibitory Mechanisms
Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Their inhibition is a therapeutic strategy for diseases characterized by excessive cell death.
Caspase-3 Inhibition: A novel series of 1,2-benzisothiazol-3-one derivatives has been synthesized and shown to be potent inhibitors of caspase-3 and, to a lesser extent, caspase-7. nih.govresearchgate.net Some of these compounds exhibited inhibitory activity in the low nanomolar range. nih.gov For instance, compound 5i (N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide) was identified as the most potent inhibitor with an IC50 value of 1.15 nM against caspase-3. nih.gov These derivatives also demonstrated the ability to protect Jurkat T cells from camptothecin-induced apoptosis. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors bind to the active site of caspase-3. nih.gov
| Compound | Target Enzyme | IC50 | Reference |
| 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one | DENV-2 NS2BNS3 Protease | Micromolar range | mdpi.comnih.gov |
| 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one | DENV-2 NS2BNS3 Protease | Micromolar range | mdpi.comnih.gov |
| YH-53 | SARS-CoV-2 Mpro | - | nih.gov |
| Compound 1 | HIV-1 RT RNase H | 160 ± 30 nM | preprints.org |
| Compound 1 | HIV-1 RT DNA Polymerase | 5.97 ± 3.10 µM | preprints.org |
| Compound 2 | HIV-1 RT RNase H | 130 ± 40 nM | preprints.org |
| Compound 2 | HIV-1 RT DNA Polymerase | 2.64 ± 1.85 µM | preprints.org |
| Compound 5i | Caspase-3 | 1.15 nM | nih.gov |
Carbonic Anhydrase Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.
Novel benzothiazole derivatives, including those with a 1,2-benzisothiazole (B1215175) core, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Studies have shown that these compounds can exhibit significant inhibitory activity, particularly against hCA II, hCA V, hCA IX, and hCA XII, with inhibition constants (Ki) in the micromolar and even nanomolar range. nih.govnih.govnih.gov
For example, a series of 1,2-benzisothiazole derivatives bearing alkyl/arylcarboxamide moieties were developed as inhibitors of the tumor-associated isoform CAIX. nih.gov Certain compounds from this series demonstrated specific activity against cancer cells with upregulated CAIX under hypoxic conditions and showed synergistic effects with established anticancer drugs. nih.gov
| Compound Series | Target Isoforms | Inhibition Level | Reference |
| Amino acid-benzothiazole conjugates | hCA I, hCA II, hCA V, hCA XII | Ki values in the micromolar range (2.9 to 88.1 µM) | nih.gov |
| 1,2-benzisothiazole carboxamides | hCA IX | - | nih.gov |
| 1,2,3-benzoxathiazine-2,2-dioxides | hCA II, hCA IX, hCA XII | Nanomolar inhibitors | nih.gov |
Phosphomannose Isomerase Inhibition Studies
Phosphomannose isomerase (PMI) is an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P). nih.govnih.gov Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a genetic disorder caused by deficient activity of the enzyme phosphomannomutase 2 (PMM2). nih.govnih.gov By inhibiting PMI, the substrate Man-6-P can be shunted towards the N-glycosylation pathway, compensating for the reduced PMM2 activity. nih.gov
A series of benzoisothiazolones have been identified as potent and selective inhibitors of PMI. nih.govnih.gov These compounds were discovered through high-throughput screening and subsequent chemical optimization. nih.gov They have been shown to be the most potent PMI inhibitors to date and exhibit high selectivity for PMI over PMM2. nih.gov The efficacy of these compounds has been demonstrated in both biochemical and cellular assays, and they have shown potential for oral bioavailability. nih.govnih.gov
| Compound Series | Target Enzyme | Selectivity | Reference |
| Benzoisothiazolones | Phosphomannose Isomerase (PMI) | Selective over PMM2 | nih.govnih.gov |
Monoacylglycerol Lipase Modulation
Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG). nih.gov Inhibition of MGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including neurotransmission and inflammation.
A series of benzisothiazolinone (BTZ) derivatives have been developed as potent, allosteric inhibitors of MGL. nih.gov Structure-activity relationship studies have led to optimized derivatives with nanomolar potency. nih.gov Mechanistic studies, including site-directed mutagenesis and mass spectrometry, have revealed that these BTZ derivatives interact in a covalent, reversible manner with regulatory cysteine residues (Cys201 and Cys208) on the enzyme. nih.gov This interaction causes a reversible sulfenylation that is known to modulate MGL activity. nih.gov Metadynamics simulations have further shown that the binding of these inhibitors favors a closed conformation of MGL, which prevents substrate binding. nih.gov One of the BTZ derivatives, compound 13 , was shown to increase 2-AG levels in the brains of mice and protect neuronal cells from oxidative stress. nih.gov
| Compound Series | Target Enzyme | Mechanism of Action | Potency | Reference |
| Benzisothiazolinones (BTZs) | Monoacylglycerol Lipase (MGL) | Allosteric, covalent reversible inhibition via Cys201 and Cys208 | Nanomolar | nih.gov |
Aldose Reductase Inhibition
Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol in the polyol pathway. nih.govnih.gov Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govdergipark.org.tr Therefore, inhibition of aldose reductase is a key therapeutic strategy for managing these complications.
While much of the research has focused on related scaffolds, derivatives of 1,2-benzothiazine 1,1-dioxide have been prepared and shown to be active inhibitors of aldose reductase, with IC50 values ranging from 0.11 µM to 10.42 µM. nih.gov For instance, the compound 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid was found to be a particularly potent inhibitor. nih.gov It is important to note that these are derivatives of a benzothiazine, not a benzisothiazole, scaffold. Further research is needed to specifically evaluate this compound derivatives for their aldose reductase inhibitory potential.
Investigation of Other Enzyme Systems and Reaction Kinases
The inhibitory potential of 1,2-benzisothiazole derivatives extends to other enzyme systems as well. For example, some benzothiazole and related azaheterocycles have been shown to be mixed-type inhibitors of rabbit liver aldehyde oxidase. nih.gov
More recently, thiazole-based compounds have been extensively reviewed as inhibitors of various protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov While this research provides a broader context, specific studies focusing on this compound derivatives as protein kinase inhibitors are an area for further investigation.
Antimicrobial Research Focus
Derivatives of 1,2-benzisothiazole have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and viruses. Research in this area has focused on understanding their mechanisms of action and identifying specific molecular targets within the pathogens.
A range of 1,2-benzisothiazolin-3-one derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. bayer.usresearchgate.nettandfonline.com The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane. Studies on related benzothiazole derivatives have indicated that their antibacterial effect may stem from the depolarization of the cytoplasmic membrane, which disrupts the membrane potential essential for cellular energy production. nih.gov
The mode of action of 1,2-benzisothiazolin-3-one (BIT) on Staphylococcus aureus has been suggested to involve the inhibition of cellular thiol groups. nih.gov While it has little effect on membrane integrity at growth-inhibitory concentrations, it significantly hampers the active transport and oxidation of glucose. This suggests that the primary targets are likely thiol-containing enzymes, which can be crucial for maintaining membrane function and metabolic processes. nih.gov The strong activity of some derivatives is attributed to their ability to adsorb at the microbial cell wall surface, leading to disruption of the cell membrane and subsequent penetration into the cell. nih.gov
| Compound Class | Target Bacteria | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| 1,2-Benzisothiazolin-3-ones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Inhibition of glucose transport and oxidation; interaction with cellular thiol groups. | bayer.ustandfonline.comnih.gov |
| Benzothiazole amide derivatives | S. aureus, E. coli, S. typhi, K. pneumoniae | Disruption of membrane potential and depolarization of the cytoplasmic membrane. | nih.gov |
| 1,2-Benzisothiazol-3-amine derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum efficacy confirmed. | nih.gov |
Derivatives of 1,2-benzisothiazol-3(2H)-one have been reported as a series of broad-spectrum antifungal agents. patsnap.comnih.gov These compounds have shown activity against a range of fungal pathogens, including various Candida species, Cryptococcus neoformans, Aspergillus fumigatus, and several dermatophytes. researchgate.nettandfonline.com Preliminary structure-activity relationship studies have highlighted that the optimal antifungal activity depends on the presence of the heterocyclic ring combined with specific substitutions, such as a methyl group and a phenyl ring. nih.gov
While the precise mechanism of action for this class of compounds is a subject of ongoing investigation, genetic studies offer some insights. A screen of non-essential gene deletion mutants of Saccharomyces cerevisiae identified several genes whose absence rendered the yeast hypersensitive to an amino acid-derived 1,2-benzisothiazolinone compound. tandfonline.com These essential genes are involved in critical cellular pathways, including ergosterol biosynthesis, mitochondrial function, and protein degradation. tandfonline.com Although this suggests that the ergosterol biosynthesis pathway may be affected by these compounds, it does not confirm direct inhibition in the same manner as azole antifungals, which directly target enzymes like lanosterol 14-alpha-demethylase. nih.govnih.gov Therefore, while the antifungal properties are well-documented, a definitive link to the direct inhibition of the ergosterol biosynthesis pathway for 1,2-benzisothiazole derivatives requires further elucidation.
The 1,2-benzisothiazole scaffold has proven to be a valuable template for the development of potent antiviral agents that interfere with the viral replication cycle. A key strategy has been the targeting of viral enzymes essential for replication.
Specifically, derivatives of 1,2-benzisothiazol-3(2H)-one have been identified as inhibitors of the NS2B/NS3 protease in flaviviruses such as the Dengue virus (DENV) and West Nile virus (WNV). researchgate.net In one study, a hybrid of 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole yielded a compound (7n) with low micromolar inhibitory activity against both DENV2 and WNV proteases, acting as a competitive inhibitor. researchgate.net Other N-substituted 1,2-benzisothiazol-3(2H)-ones have also been shown to bind to the DENV-2 NS2BNS3 protease and suppress DENV replication and infectivity in cell-based assays. mdpi.com
Furthermore, benzisothiazolone derivatives have been discovered as a new class of multifunctional inhibitors of the HIV-1 reverse transcriptase (RT). nih.govnih.gov These compounds can inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of RT, both of which are crucial for the conversion of the viral RNA genome into double-stranded DNA that integrates into the host cell. nih.govmdpi.com
| Compound Class | Viral Target | Mechanism of Action | Reference |
|---|---|---|---|
| 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrids | Dengue Virus (DENV2) & West Nile Virus (WNV) NS2B/NS3 Protease | Competitive inhibition of viral protease. | researchgate.net |
| N-substituted 1,2-Benzisothiazol-3(2H)-ones | DENV-2 NS2BNS3 Protease | Inhibition of viral protease, suppression of viral replication. | mdpi.com |
| Benzisothiazolone derivatives | HIV-1 Reverse Transcriptase (RT) | Inhibition of both DNA polymerase and Ribonuclease H (RNase H) activities. | nih.govnih.gov |
The application of 1,2-benzisothiazole derivatives extends to agriculture, where they have been investigated as control agents for plant diseases. These compounds have shown remarkable control effects against various agricultural pathogens without causing phytotoxicity to crops.
For instance, novel chalcone compounds containing a 1,2-benzisothiazolin-3-one moiety have been designed and synthesized for the prevention and control of plant bacterial diseases. One such derivative, F17, exhibited remarkable efficacy against Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight, with a half-effective concentration (EC50) of 0.5 μg/mL. This was significantly better than the commercial agent thiodiazole-copper. In field (in vivo) tests, this compound showed excellent protective and curative activities against the disease. The proposed mechanism for F17 includes the inhibition of multiple pathogenic factors and the induction of the host's disease resistance by enhancing the activities of defense enzymes. Other derivatives have also shown efficacy against pathogens like wheat glume blight, cucumber downy mildew, and cucumber anthracnose.
Antineoplastic and Cellular Pathway Modulation Studies
In the realm of oncology, derivatives of the 1,2-benzisothiazole and the closely related benzothiazole core have been explored for their potential as anticancer agents. These studies have focused on their ability to modulate cellular pathways that control cell growth, proliferation, and programmed cell death (apoptosis).
Several studies have demonstrated that derivatives based on the benzothiazole scaffold can induce apoptosis in cancer cells through various mechanisms. One novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells via the ROS-mediated mitochondrial intrinsic pathway. This process involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and ultimately triggering programmed cell death. Other 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing DNA damage and fragmentation, cleavage of caspase 3 and PARP1, and altering the levels of pro-apoptotic and anti-apoptotic proteins like Bim and Bcl-2.
Conversely, some 1,2-benzisothiazol-3-one derivatives have been identified as a novel class of small-molecule inhibitors of caspase-3. In this context, these compounds showed significant protection against apoptosis induced by camptothecin in Jurkat T cells. One derivative, compound 5i, exhibited potent caspase-3 inhibitory activity with an IC50 of 1.15 nM. This dual role—where some derivatives induce apoptosis while others inhibit it—highlights the chemical diversity and potential for fine-tuning the biological activity of the 1,2-benzisothiazole scaffold for different therapeutic goals.
Signal Transduction Pathway Inhibition (e.g., Oncoproteins)
Derivatives of 1,2-benzisothiazole have been investigated for their potential to interfere with cellular signaling pathways that are often dysregulated in cancer. While direct studies on this compound are limited, research on analogous compounds within the 1,2-benzisothiazole family highlights their capacity to inhibit key components of signal transduction cascades, including those involving oncoproteins.
One area of investigation has been the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX. nih.gov This enzyme is involved in pH regulation in tumor microenvironments and is considered a target for anticancer therapies. nih.gov Novel series of 1,2-benzisothiazole derivatives bearing alkyl/arylcarboxamide moieties have been developed and shown to act as inhibitors of CAIX. nih.gov For instance, specific compounds tested on the human colon cancer cell line HT-29 demonstrated the ability to block cell growth under hypoxic conditions, a state where CAIX is upregulated. nih.gov This suggests a specific activity against cancer cells that rely on this oncoprotein for survival and proliferation. nih.gov
Furthermore, research on benzisothiazolone derivatives, which share the core benzisothiazole structure, has revealed their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including Hodgkin's lymphoma. nih.gov Certain benzisothiazolone (BIT) derivatives have demonstrated dose-dependent inhibition of NF-κB in Hodgkin's lymphoma cells, which constitutively express an activated form of this transcription factor. nih.gov This inhibition was associated with cytotoxic effects on the cancer cells. nih.gov Mechanistically, some of these derivatives were found to suppress both the p50 and p65 subunits of NF-κB in both the cytoplasm and the nucleus. nih.gov
The broader class of benzothiazole derivatives has also been explored for its anticancer properties, with some compounds showing the ability to activate the p53 tumor suppressor pathway. nih.gov The p53 protein plays a crucial role in regulating the balance between cell proliferation and apoptosis, and its activation can lead to the elimination of cancer cells. nih.gov The anticancer activity of certain benzothiazole derivatives has been linked to the presence of specific functional groups, such as methoxy moieties on a phenyl ring, which appear to enhance their cytotoxic effects against cancer cell lines. nih.gov
While these findings are promising and point towards the potential of the 1,2-benzisothiazole scaffold in modulating cancer-related signaling pathways, further research is needed to specifically elucidate the activity of this compound and its direct derivatives on specific oncoproteins and their downstream signaling cascades.
Receptor Binding and Signaling Pathway Interactions
The interaction of 1,2-benzisothiazole derivatives with cellular receptors is a key aspect of their biological activity. Studies have shown that compounds based on the 1,2-benzisothiazole scaffold can bind to various receptors, thereby modulating their function and initiating downstream signaling events.
One notable area of research has been the interaction of these derivatives with β-adrenoceptors. A series of 1,2-benzisothiazole derivatives substituted with propanolamine or oxypropanolamine side chains at either the 2 or 3 position have been synthesized and evaluated for their pharmacological activity at these receptors. nih.gov These studies, conducted on isolated rat atria and small intestinal segments, which predominantly express β1- and β3-adrenoceptors respectively, revealed that none of the tested compounds exhibited agonistic activity. nih.gov Instead, many of these derivatives acted as antagonists at cardiac β1-adrenoceptors. nih.gov The degree of this antagonism was found to be dependent on both the nature of the substituent and its position on the benzisothiazole ring, highlighting the importance of the molecular structure in determining receptor interaction. nih.gov
Furthermore, investigations into 1-(1,2-benzisothiazol-3-yl)piperazine derivatives have suggested their potential as antipsychotic agents, which implies interaction with receptors in the central nervous system, such as dopamine and serotonin receptors. acs.org The development of such compounds points to the versatility of the 1,2-benzisothiazole scaffold in designing ligands for G protein-coupled receptors (GPCRs) that are crucial in neurotransmission.
The ability of the benzisothiazole ring to serve as a scaffold for receptor-interacting compounds underscores its potential in the development of targeted therapies. The specific substitutions on the ring system play a critical role in defining the affinity and selectivity of these derivatives for their respective receptor targets. Further research is necessary to fully characterize the receptor binding profiles of this compound derivatives and to understand the intricate signaling pathways that are modulated upon their binding.
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological efficacy of 1,2-benzisothiazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the molecular scaffold influence their biological activities and for the rational design of more potent and selective compounds.
For the broader class of benzothiazole derivatives, SAR studies have provided valuable insights into their anticancer properties. For example, the introduction of a pyrazole moiety has been shown to significantly enhance the antitumor activity of certain benzothiazole scaffolds. nih.gov Similarly, the presence of specific substituents, such as 2-hydroxy ester and 3-oxopyrazole groups within a pyrimidine moiety, has been found to increase the anti-tumor effects of these derivatives. nih.gov The position of substituents on the benzothiazole ring system is also a critical determinant of activity. For instance, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups at the third and fourth positions of the phenyl ring have demonstrated potent activity against breast cancer cell lines. nih.gov In contrast, derivatives with alkoxy, methyl sulphonyl, or ethyl substituents showed reduced activity, indicating that the nature of the substituent is as important as its position. nih.gov
In the context of antimicrobial activity, SAR studies on N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of the closely related 1,2-benzisothiazolin-3-one have shown a correlation between lipophilicity and potency against Gram-positive bacteria. nih.gov A bilinear relationship was observed, with optimal activity at a certain lipophilicity value. nih.gov Interestingly, phenoxyacetic and phenoxybutyric acid derivatives were identified as positive outliers, suggesting that specific structural features beyond general lipophilicity contribute to their enhanced potency. nih.gov
The degree of receptor antagonism exhibited by 1,2-benzisothiazole derivatives at β-adrenoceptors is also strongly influenced by their structure. The nature of the substituent and its location on the benzisothiazole ring have been shown to be critical factors in determining the antagonistic activity at cardiac β1-adrenoceptors. nih.gov
These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to establish clear SAR for 1,2-benzisothiazole derivatives. Such studies are essential for optimizing their therapeutic potential, whether as anticancer agents, antimicrobial compounds, or receptor modulators. Further SAR investigations focused specifically on derivatives of this compound are warranted to delineate the structural requirements for their desired biological effects.
Genotoxic Potential Assessment in Research Contexts
The assessment of the genotoxic potential of chemical compounds is a critical aspect of their preclinical evaluation. For 1,2-benzisothiazole derivatives, several studies have been conducted to determine their capacity to induce DNA damage or mutations, primarily using in vitro assays.
Research on a range of 1,2-benzisothiazolin-3-one derivatives, which are structurally analogous to this compound, has provided insights into the genotoxicity of this class of compounds. In one study, the genotoxic properties of N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one were evaluated using the Bacillus subtilis rec-assay and the Salmonella-microsome test (Ames test). nih.gov The results from these assays indicated that none of the tested compounds exhibited DNA-damaging or mutagenic activity. nih.gov Similarly, another investigation into the DNA-damaging properties of various 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole also concluded that none of the tested compounds possessed any genotoxic properties. nih.gov A separate study on different 1,2-benzisothiazolin-3-one derivatives also found no evidence of genotoxic properties. nih.gov
However, other research has shown that the genotoxic potential of 1,2-benzisothiazole derivatives can be influenced by the presence of specific chemical moieties. A study evaluating 2,1-benzisothiazole derivatives (an isomeric form) found that compounds containing an aromatic nitro group or an unsubstituted amino group did possess genotoxic properties, as demonstrated by DNA-damaging activity in the Bacillus subtilis rec-assay and mutagenicity in the Salmonella-microsome assay. nih.gov This suggests that the introduction of such "alerting groups" can confer genotoxic potential to the benzisothiazole scaffold. nih.gov In contrast, none of the 1,2-isomers studied in that particular research showed genotoxic properties. nih.gov
These findings highlight the importance of considering the specific chemical structure of each derivative when assessing its genotoxic potential. While the core 1,2-benzisothiazole structure itself may not be inherently genotoxic, the addition of certain functional groups can alter this profile. Therefore, a thorough genotoxicological evaluation is essential for any novel this compound derivative being considered for further development in a research context.
Advanced Analytical Techniques for Characterization and Research Applications of 1,2 Benzisothiazole 3 Carboxaldehyde
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are essential for determining the precise molecular structure and electronic properties of a compound. However, specific spectra for 1,2-Benzisothiazole-3-carboxaldehyde are not present in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in crystallographic databases. Such a study would provide invaluable insight into its solid-state conformation and packing.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for separating compounds, assessing purity, and performing quantitative analysis. While established HPLC methods exist for the analysis of related isothiazolinones in various matrices, no specific methods validated for the separation and quantification of this compound have been published. Development of such a method would require optimization of parameters like the stationary phase, mobile phase composition, and detector wavelength.
High-Performance Liquid Chromatography (HPLC) Method Development
There is a notable absence of published, peer-reviewed studies detailing the development of specific HPLC methods for the separation and quantification of this compound. While the compound is mentioned in patent literature as an intermediate in chemical manufacturing, these documents focus on synthesis and purification, typically employing preparative column chromatography on silica (B1680970) gel rather than analytical HPLC method development. google.comgoogleapis.com The specific parameters required for a validated analytical HPLC method—such as column type, mobile phase composition, flow rate, and detector wavelength—are not provided for this specific aldehyde.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
No specific LC-MS/MS methods for the detection and quantification of this compound in complex matrices have been published. The development of such a method would be essential for trace-level detection in environmental, biological, or industrial samples. This would involve optimizing parameters such as ionization source, selection of precursor and product ions for multiple reaction monitoring (MRM), and establishing protocols for sample extraction and cleanup. However, the scientific literature does not currently contain this information for this compound.
Gas Chromatography (GC) for Volatile Derivatives
The analysis of this compound by Gas Chromatography is not described in the available literature. Due to its chemical structure, direct analysis by GC might be possible, but it is more likely that derivatization to a more volatile and thermally stable compound would be required for optimal separation and detection. Research detailing such derivatization strategies, GC column selection, temperature programming, and detector use for this specific compound has not been published.
Spectrophotometric Assays for Enzyme Inhibition Kinetics
There is no evidence in the scientific literature of this compound being investigated as an enzyme inhibitor using spectrophotometric assays. While related benzisothiazole derivatives have been studied for their biological activity, the specific inhibitory properties and kinetic profile of the 3-carboxaldehyde variant remain unexplored and undocumented. Therefore, no data on its mechanism of inhibition, IC₅₀ values, or kinetic parameters (such as Kᵢ or Kₘ) are available.
Emerging Applications and Research Horizons for 1,2 Benzisothiazole 3 Carboxaldehyde
Development as Chemical Probes for Biological Systems
The benzisothiazole core is a key component in a variety of fluorescent molecules, and the aldehyde functionality of 1,2-benzisothiazole-3-carboxaldehyde offers a reactive handle for the design of sophisticated chemical probes. While research on this specific aldehyde is nascent, the broader class of aromatic aldehydes is extensively used in the development of probes for detecting biologically significant analytes.
The aldehyde group can act as a recognition site or a trigger for a fluorescent response. For instance, aldehydes are known to react with specific biological nucleophiles, such as hydrazine (B178648) and reactive sulfur species like hydrogen sulfide (B99878) (H₂S) and its hydrated derivatives (sulfite and bisulfite). researchgate.netbenthamscience.com This reactivity can be harnessed to create "turn-on" or ratiometric fluorescent probes. In such a probe, the this compound moiety could be linked to a fluorophore. In its native state, the fluorescence might be quenched. Upon reaction of the aldehyde with the target analyte, a chemical transformation (e.g., cyclization or a change in the electronic system) would occur, leading to a significant increase in fluorescence intensity or a shift in the emission wavelength. researchgate.net
The development of fluorescent probes based on the benzothiazole (B30560) scaffold for detecting analytes like hydrazine and cysteine has been reported. benthamscience.comrsc.org These probes often exploit the unique photophysical properties of the benzothiazole ring system. nih.govnih.gov Future research could focus on synthesizing derivatives of this compound to create a new class of selective and sensitive probes for various biological targets. The inherent biological activity of the benzisothiazole core could also be leveraged to design probes that not only detect but also modulate biological processes. ekb.egmdpi.com
Role as Key Building Blocks in Advanced Organic Synthesis
The aldehyde group is one of the most versatile functional groups in organic synthesis, and this compound is poised to be a valuable building block for the construction of complex heterocyclic systems. Aldehydes are key components in a wide array of chemical reactions, including multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. farabi.universityresearchgate.net
In MCRs, three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The use of aldehydes as one of the components is a common strategy. researchgate.netnih.gov this compound could be employed in well-known MCRs such as the Passerini and Ugi reactions to introduce the benzisothiazole moiety into drug-like scaffolds. researchgate.net This approach would allow for the rapid synthesis of libraries of novel compounds with potential biological activities, given the known pharmacological importance of the benzisothiazole core. nih.govrsc.org
Furthermore, the aldehyde can undergo a variety of other transformations, including but not limited to:
Wittig and related olefination reactions to form alkenes.
Reductive amination to produce substituted amines.
Condensation reactions with active methylene (B1212753) compounds to build larger, more complex structures. chemrxiv.org
Cycloaddition reactions to form other heterocyclic rings.
The reactivity of the aldehyde group, combined with the stable and biologically relevant benzisothiazole scaffold, makes this compound a promising starting material for the synthesis of new pharmaceuticals, agrochemicals, and other functional organic molecules.
Integration into Functional Materials and Polymer Science
The incorporation of unique heterocyclic units into polymer backbones is a well-established strategy for creating functional materials with tailored electronic, optical, and thermal properties. The 1,2-benzisothiazole (B1215175) moiety, with its rigid and aromatic nature, can impart desirable characteristics such as thermal stability and specific photophysical properties to a polymer chain.
The aldehyde functionality of this compound provides a direct route for its integration into polymers through polycondensation reactions. researchgate.netchemrxiv.org For example, it can be reacted with difunctional amines to form polyazomethines (also known as Schiff base polymers). nih.gov These polymers often exhibit interesting photoactive and electronic properties. Similarly, condensation with bifunctional active methylene compounds could yield polymers with extended π-conjugated systems.
Another approach is the functionalization of existing polymers. The aldehyde group can be used to graft the benzisothiazole unit onto a polymer backbone through reactions with appropriate functional groups on the polymer. A library of 1,2-benzisothiazol-3(2H)-one derivatives has been synthesized with the aim of cross-linking them to polysaccharides to improve their biostability. mdpi.com A similar strategy could be envisioned for this compound. The development of new polyamides containing bis-benzthiazolyl sulphone units has also been reported, highlighting the utility of the benzothiazole core in polymer chemistry.
Design of Photoactive or Fluorescent Derivatives
The benzothiazole ring system is a well-known fluorophore, and its derivatives are of special interest to scientists due to their fluorescence properties. nih.govchemrxiv.org The aldehyde group in this compound serves as a versatile anchor point for chemical modifications to tune these photoactive properties.
By reacting the aldehyde with different chemical entities, it is possible to create a wide range of derivatives with tailored absorption and emission characteristics. For example, condensation with various anilines or other amino-aromatic compounds can lead to Schiff base derivatives with extended π-conjugation, which often results in a red-shift of the absorption and fluorescence spectra. Theoretical studies on benzothiazole-based fluorescent probes have shown that the introduction of different substituent groups can significantly influence their photophysical properties and excited-state intramolecular proton transfer (ESIPT) behavior.
The synthesis of 2-aryl- and 2-heteroaryl-benzothiazoles via Suzuki cross-coupling has been shown to produce compounds with fluorescence emissions in the range of 380 to 450 nm. nih.gov While this involves modification at the 2-position, similar principles of extending conjugation can be applied starting from the 3-carboxaldehyde group. The aldehyde can be converted to other functional groups that can then participate in cross-coupling reactions or other transformations to attach various chromophoric or auxochromic groups. This flexibility allows for the rational design of new fluorescent dyes, sensors, and other photoactive materials based on the 1,2-benzisothiazole scaffold.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field and is fundamental to the development of new materials with novel functions.
While direct studies on the supramolecular behavior of this compound are limited, research on related benzothiazolone derivatives has demonstrated their capacity for self-assembly. For instance, 4-chloro-2(3H)-benzothiazolone has been shown to self-assemble into panchromatic fluorescent fibers. researchgate.net These self-assembled structures exhibit interesting photophysical properties, including blue, green, and red fluorescence under different excitation wavelengths.
The formation of these supramolecular structures is driven by a combination of non-covalent interactions, such as hydrogen bonding and π-π stacking. The this compound molecule possesses features that could facilitate similar self-assembly processes. The aromatic benzisothiazole core can participate in π-π stacking interactions, while the aldehyde group, particularly its oxygen atom, can act as a hydrogen bond acceptor. By designing and synthesizing derivatives of this compound with additional functional groups capable of directing non-covalent interactions, it may be possible to create a variety of self-assembling systems with tailored morphologies and functions.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzothiazole derivatives has been an active area of research in this context, with a focus on developing more environmentally friendly methods.
The most common route to the benzothiazole core is the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or carboxylic acids and their derivatives. rsc.orgchemrxiv.org Numerous green methodologies have been developed for this transformation, including the use of water as a solvent, microwave irradiation, and visible-light-promoted reactions. A variety of catalysts, including reusable heterogeneous catalysts, have also been employed to improve the efficiency and environmental footprint of these reactions. researchgate.net
The synthesis of this compound itself can be approached from a green chemistry perspective. A plausible route would involve the synthesis of the 1,2-benzisothiazole core, followed by the introduction or unmasking of the aldehyde group. Alternatively, the aldehyde functionality could be present in one of the precursors. A key green strategy would be the environmentally friendly oxidation of a precursor like 3-methyl-1,2-benzisothiazole (B1619843). Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants. Modern green oxidation methods, however, utilize catalysts and environmentally benign oxidants like molecular oxygen or hydrogen peroxide. ekb.eg For example, the use of Selectfluor in an aqueous system has been reported for the selective oxidation of related isothiazolones.
Below is a table summarizing some green catalytic systems used for the synthesis of benzothiazole derivatives, which could be adapted for the synthesis of precursors to this compound.
| Catalyst System | Aldehyde Substrate | Solvent | Key Advantages |
| H₂O₂/HCl | Aromatic Aldehydes | Ethanol (B145695) | Room temperature, short reaction time, excellent yields. |
| Visible Light (Blue LED) | Aromatic & Aliphatic Aldehydes | Not specified | Air atmosphere, broad substrate scope. |
| SnP₂O₇ (heterogeneous) | Aromatic Aldehydes | Not specified | High yields, very short reaction times, reusable catalyst. researchgate.net |
| ZnCl₂ nano-flakes on HAp | Aromatic & Heterocyclic Aldehydes | Solvent-free | Fast, eco-friendly, efficient. chemrxiv.org |
Future Directions and Perspectives in 1,2 Benzisothiazole 3 Carboxaldehyde Research
Untapped Synthetic Methodologies and Scalable Production
The future of 1,2-Benzisothiazole-3-carboxaldehyde research is contingent upon the development of efficient and scalable synthetic routes. Historically, the synthesis of benzisothiazole derivatives often involved multi-step processes with harsh conditions. google.com However, modern synthetic organic chemistry offers a toolkit of more sophisticated and environmentally benign methodologies that remain largely untapped for this specific aldehyde derivative.
Future synthetic research should focus on:
Transition-Metal Catalysis: Recent advancements in the synthesis of related benzisothiazolones have successfully employed copper(I), cobalt, and iron catalysts for intramolecular N–S bond formation. nih.govresearchgate.net Adapting these catalytic systems could provide a more efficient and atom-economical pathway to the 1,2-benzisothiazole (B1215175) core, potentially starting from readily available 2-mercaptobenzaldehyde precursors.
Photoredox and Electrochemical Methods: Visible-light-promoted reactions and electrochemical synthesis are emerging as powerful tools in green chemistry. mdpi.com These methods often proceed under mild conditions without the need for stoichiometric oxidants or metal catalysts, offering a sustainable approach for the cyclization and functionalization of the benzisothiazole ring. mdpi.commdpi.com
Exploration of these modern synthetic strategies is crucial for moving beyond laboratory-scale preparations to industrial-scale production, which is a prerequisite for any potential therapeutic or materials science application.
Discovery of Novel Biological Targets and Therapeutic Potential
The 1,2-benzisothiazole nucleus is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities. nih.govmdpi.comnih.govnih.govnih.gov However, the specific biological profile of this compound remains largely uncharacterized. The aldehyde functionality is an electrophilic center that can readily react with biological nucleophiles, suggesting it may interact with a unique set of biological targets compared to its ketone (1,2-benzisothiazol-3-one) counterparts.
Future research in this area should be directed towards:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its simple derivatives against a wide range of biological targets is a critical first step. This should include assays for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govnih.gov
Enzyme Inhibition Studies: Many benzisothiazole derivatives act as enzyme inhibitors. mdpi.comnih.gov For instance, derivatives of the related 1,2-benzisothiazol-3-one have been identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis. nih.govresearchgate.net The aldehyde group could serve as a "warhead" to form covalent bonds with key amino acid residues (e.g., cysteine or lysine) in enzyme active sites, leading to potent and irreversible inhibition. Enzymes in pathways related to cancer, inflammation, and infectious diseases would be high-priority targets. nih.gov
Neuropharmacology: Related benzisothiazole compounds have shown potential as antipsychotic agents by targeting dopamine and serotonin receptors. nih.govacs.org Investigating the central nervous system (CNS) activity of this compound derivatives could uncover new leads for treating neurological and psychiatric disorders.
The table below summarizes the established biological activities of various derivatives based on the core 1,2-benzisothiazole scaffold, illustrating the therapeutic potential that awaits exploration for the carboxaldehyde variant.
| Derivative Class | Biological Activity | Example Target/Application |
| 1,2-Benzisothiazolin-3-ones | Antimicrobial, Antifungal | Broad-spectrum activity against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov |
| N-substituted Benzisothiazolones | Caspase-3 Inhibition | Potential therapeutics for diseases involving excessive apoptosis. nih.govresearchgate.net |
| (1,2-Benzisothiazol-3-yl)piperazines | Antipsychotic | Dopamine D2 and Serotonin receptor modulation. nih.gov |
| 2-Arylbenzothiazoles | Anticancer | Inhibition of receptor tyrosine kinases (e.g., EGFR) and PI3K/Akt/mTOR pathway. nih.gov |
| 2-Aminobenzothiazoles | Anti-inflammatory | Inhibition of inflammatory cytokines like IL-6 and TNF-α. nih.gov |
| General Benzothiazoles | Neuroprotective | Investigational agents for Alzheimer's, Parkinson's, and ALS. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Future perspectives in this domain include:
De Novo Design: Generative AI models can design novel derivatives of this compound from the ground up. nih.gov By training these models on vast chemical databases, they can propose structures with optimized properties, such as high binding affinity for a specific biological target or desirable physicochemical characteristics. springernature.com
Predictive Modeling: ML algorithms can be trained to predict the structure-activity relationships (SAR) of this compound derivatives. nih.gov This would allow researchers to prioritize the synthesis of compounds most likely to be active, avoiding unproductive synthetic efforts. Furthermore, AI models can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with better drug-like profiles early in the discovery process.
Target Identification: AI can analyze complex biological data, including genomics and proteomics, to identify and validate novel biological targets for which derivatives of this compound might be effective.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique electronic and structural properties of heterocyclic compounds make them valuable building blocks for advanced materials. nih.gov The 1,2-benzisothiazole ring system, being aromatic and electron-rich, has potential applications that extend beyond biology into materials science and nanotechnology. The reactive aldehyde group of this compound provides a convenient point for polymerization or for grafting the molecule onto surfaces and nanoparticles.
Promising interdisciplinary research avenues include:
Organic Electronics: Heterocyclic structures are often core components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 1,2-benzisothiazole scaffold could be incorporated into novel conductive polymers or small molecules for these applications. mdpi.com The aldehyde functionality allows for its integration into larger conjugated systems through reactions like the Wittig or Knoevenagel condensation.
Functional Polymers and Coatings: The antimicrobial properties of the benzisothiazole core could be imparted to materials by polymerizing derivatives of this compound or by attaching them to polymer backbones. google.com This could lead to the development of self-sterilizing surfaces, antimicrobial paints, or advanced food packaging materials.
Sensing and Crystal Engineering: The ability of the benzisothiazole moiety to participate in non-covalent interactions and coordinate with metal ions could be exploited in the design of chemical sensors or novel crystalline materials with tailored properties. researchgate.net The aldehyde group can be used to anchor the molecule to a sensor substrate or to direct the self-assembly of complex supramolecular structures.
Review of Current Literature and Identification of Research Gaps
A comprehensive review of the scientific literature reveals a significant and immediate research gap: the profound lack of studies focused specifically on this compound. While the broader families of benzisothiazoles and benzothiazoles are well-represented, this particular derivative is conspicuously absent from detailed investigation. researchgate.netnih.gov The existing body of work on related compounds provides a strong rationale for its study but does not substitute for direct empirical data.
The primary research gaps and future opportunities are:
Fundamental Characterization: There is a need for a full spectroscopic and physicochemical characterization of this compound to establish a baseline for future studies.
Dedicated Synthetic Development: As outlined in section 7.1, a critical gap exists in the development of modern, scalable synthetic routes tailored to this compound.
Systematic Biological Evaluation: The therapeutic potential of this compound is entirely speculative and needs to be investigated through systematic screening and mechanistic studies, as detailed in section 7.2.
Exploration in Materials Science: The potential applications in materials science and nanotechnology (section 7.4) are completely unexplored and represent a blue-sky research opportunity.
Computational Foundation: No dedicated computational studies using AI/ML (section 7.3) have been performed, representing a missed opportunity for accelerating discovery.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1,2-Benzisothiazole-3-carboxaldehyde in academic research?
- Methodological Answer : The compound is typically synthesized via condensation of 1,2-benzisothiazole precursors with aldehydes or through oxidation of 1,2-benzisothiazole-3-methanol derivatives. For example, hydrazide derivatives of structurally related 1,2-benzisothiazol-3(2H)-one can be synthesized using acylations, halogenations, or cyanations under controlled conditions (e.g., reflux in ethanol with triethylamine as a catalyst) . Optimization of solvent systems (e.g., DMF or toluene) and catalysts (e.g., PdCl₂) may enhance yield.
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Elucidation : Use -NMR and -NMR to confirm aromatic protons and carbonyl groups. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm).
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) or GC-MS for volatile derivatives .
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves bond angles and planarity, as demonstrated for benzisothiazolone analogs .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency Protocols : Consult Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate ambiguous signals using complementary techniques:
- XRD : Confirm molecular geometry and planarity of the benzisothiazole ring (e.g., deviations <0.023 Å in related compounds) .
- 2D NMR : Employ COSY or HSQC to resolve overlapping proton signals.
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .
Q. What strategies optimize reaction yields for this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reactions at 60–80°C minimize side products, as shown in hydrazide syntheses (yields 42–92%) .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to enhance antibacterial activity, as observed in benzisoxazole analogs .
- Bioisosteric Replacement : Replace the aldehyde group with a carboxylic acid to modulate solubility and binding affinity (e.g., 1,2-benzisothiazole-3-carboxylic acid derivatives) .
- In Silico Screening : Perform molecular docking to predict interactions with target enzymes (e.g., voltage-sensitive sodium channels) .
Q. How should researchers address discrepancies in reported biological activities of benzisothiazole derivatives?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and control compounds.
- Dose-Response Curves : Calculate IC values to compare potency across studies.
- Meta-Analysis : Review literature for trends (e.g., higher antifungal activity in halogenated derivatives) and validate via replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
